molecular formula C7H16O2 B15474070 4-Methoxy-2-methylpentan-2-ol CAS No. 41223-33-0

4-Methoxy-2-methylpentan-2-ol

Cat. No.: B15474070
CAS No.: 41223-33-0
M. Wt: 132.20 g/mol
InChI Key: WOGLHVNEIMYZTM-UHFFFAOYSA-N
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Description

4-Methoxy-2-methylpentan-2-ol (CAS 141-73-1) is a clear, colorless liquid with a molecular formula of C7H16O2 and a molecular weight of 132.20 g/mol . It is characterized by a density of approximately 0.89 g/cm³, a boiling point of 172.7°C at 760 mmHg, and a flash point of 53.4°C, placing it in the category of flammable liquids . This compound features both ether and alcohol functional groups on a tertiary carbon backbone, a structure that suggests potential utility as a specialty solvent or a synthetic intermediate in organic and medicinal chemistry research . While direct application data is limited, its structural similarity to other flavorant and fragrance precursors, such as 4-mercapto-4-methylpentan-2-one, implies potential relevance in the study of aroma compounds and their synthesis pathways . Researchers should note that this compound may cause skin and serious eye irritation and may cause respiratory irritation . Appropriate personal protective equipment, including protective gloves and eye/face protection, is required. This compound is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the safety data sheet for comprehensive handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41223-33-0

Molecular Formula

C7H16O2

Molecular Weight

132.20 g/mol

IUPAC Name

4-methoxy-2-methylpentan-2-ol

InChI

InChI=1S/C7H16O2/c1-6(9-4)5-7(2,3)8/h6,8H,5H2,1-4H3

InChI Key

WOGLHVNEIMYZTM-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(C)O)OC

Origin of Product

United States

Reactivity and Reaction Mechanisms of 4 Methoxy 2 Methylpentan 2 Ol

Dehydration and Dehydrogenation Pathways of 4-Methylpentan-2-ol Precursors to 4-Methoxy-2-methylpentan-2-ol

The formation of this compound can be conceptualized through the reactions of its precursor, 4-methylpentan-2-ol. The primary reactions of this precursor are dehydration and dehydrogenation, which are significantly influenced by the catalytic environment. rsc.orgresearchgate.net

Dehydration of 4-methylpentan-2-ol yields alkenes, primarily 4-methylpent-1-ene and 4-methylpent-2-ene. rsc.org Skeletal isomers of these C6-alkenes can also be formed. rsc.org

Dehydrogenation , a competing reaction, leads to the formation of 4-methylpentan-2-one. rsc.orgresearchgate.net

The selectivity of the reaction towards either dehydration or dehydrogenation products is critically dependent on the acid-base properties of the catalyst used. rsc.org Studies utilizing zirconia catalysts and amorphous powders have demonstrated that a balance between the number of acid and base sites on the catalyst is essential for achieving high selectivity towards the desired alkene isomer, 4-methylpent-1-ene. rsc.orgresearchgate.net

The acid and base properties of catalysts can be assessed using techniques such as NH3 and CO2 adsorption microcalorimetry, respectively. researchgate.net The concentration and strength of these acid and base sites govern the product selectivity. researchgate.net For instance, different pretreatments and the use of dopants can alter the structural and, consequently, the catalytic properties of materials like zirconia and amorphous alloys (e.g., CuM where M = Ti, Zr, Hf). rsc.orgresearchgate.net

The dehydration of alcohols like 4-methylpentan-2-ol proceeds through an elimination reaction mechanism. chemguide.co.uk This process generally occurs in three stages:

Protonation of the alcohol: The alcohol's hydroxyl group is protonated by an acid catalyst. chemguide.co.uk

Formation of a carbocation: The protonated alcohol loses a water molecule, forming a carbocation intermediate. chemguide.co.uk

Deprotonation: A base removes a proton from a carbon adjacent to the carbocation, leading to the formation of a double bond and yielding an alkene. chemguide.co.uk

In the case of asymmetrical alcohols like 4-methylpentan-2-ol, the removal of a hydrogen ion in the final step can occur from different adjacent carbon atoms, leading to the formation of multiple alkene isomers. chemguide.co.uk The stability of the resulting alkenes often influences the product distribution, with more substituted alkenes typically being the major products (Zaitsev's rule).

Oxidation Reactions of this compound and its Derivatives

Information regarding the direct oxidation of this compound is limited in the provided search results. However, the oxidation of its precursor, 4-methylpentan-2-ol, a secondary alcohol, would be expected to yield 4-methylpentan-2-one. Tertiary alcohols, such as 2-methylpentan-2-ol, are generally resistant to oxidation under neutral or alkaline conditions but can be oxidized by strong acidic oxidizing agents, which often leads to fragmentation of the carbon skeleton, producing smaller molecules like acetone (B3395972) and propionic acid. stackexchange.com

The related compound, 4-methoxy-4-methyl-2-pentanone (B89442), is noted to react with oxidants and decomposes upon burning to produce toxic and irritating fumes. ilo.org

Nucleophilic and Electrophilic Substitution Reactions Involving this compound

While direct studies on the nucleophilic and electrophilic substitution reactions of this compound are not extensively detailed in the search results, general principles of alcohol and ether reactivity can be applied. The hydroxyl group of an alcohol can be a leaving group in nucleophilic substitution reactions, especially after protonation. The ether linkage, conversely, is generally unreactive towards nucleophiles but can be cleaved under strongly acidic conditions.

Electrophilic attack on the oxygen atoms of the hydroxyl or methoxy (B1213986) groups is also possible. For instance, the reaction of alcohols with acid can lead to protonation, initiating dehydration or substitution reactions. byjus.comlearncbse.in

Derivatization of this compound for Complex Molecule Synthesis

The functional groups of this compound, a hydroxyl and a methoxy group, allow for various derivatization reactions to synthesize more complex molecules.

The synthesis of amine and amide derivatives from this compound is not directly described in the provided search results. However, general synthetic routes for creating such derivatives from alcohols and ethers can be inferred.

Amine derivatives could potentially be synthesized through a multi-step process. One hypothetical route could involve the conversion of the alcohol to a better leaving group (e.g., a tosylate), followed by nucleophilic substitution with an amine or ammonia.

Amide derivatives are typically formed from the reaction of a carboxylic acid or its derivative with an amine. To form an amide from this compound, it would first need to be converted into a suitable amine or carboxylic acid precursor. The synthesis of amides can be achieved through various methods, including the condensation of carboxylic acids and amines, sometimes facilitated by methods like microwave irradiation. nih.gov A variety of amidines can also be synthesized from nitriles, amides, and other starting materials. semanticscholar.org

Functionalization to Ketones and Aldehydes

The transformation of this compound into ketones and aldehydes involves the targeted modification of its tertiary alcohol or ether functional groups. While direct oxidation of the tertiary alcohol in this compound is not a straightforward process under standard conditions, as it lacks a hydrogen atom on the carbinol carbon, functionalization can be envisioned through reactions involving the ether moiety.

One plausible route to a ketone derivative is through the oxidation of the methoxy group. Research into the oxidation of secondary methyl ethers has demonstrated their conversion to ketones using reagents like calcium hypochlorite (B82951) in aqueous acetonitrile (B52724) with acetic acid. acs.org This method proceeds through the formation of an oxocarbenium intermediate, which is then trapped by water to form a hemiacetal that subsequently collapses to the ketone. acs.org A similar strategy could potentially be applied to this compound, which is a tertiary ether.

Alternatively, cleavage of the ether bond followed by oxidation could yield carbonyl compounds. However, many ether synthesis methods, such as reductive etherification, highlight the stability of the ether linkage under certain reducing conditions, suggesting that specific activating conditions would be necessary for cleavage. organic-chemistry.orgrsc.org

The synthesis of aldehydes and ketones from alcohols is a fundamental transformation in organic chemistry, typically involving the oxidation of primary and secondary alcohols, respectively. libretexts.orgyoutube.com Other methods include the ozonolysis of alkenes and the hydration of alkynes. libretexts.orgyoutube.com For a molecule like this compound, derivatization to an alkene followed by ozonolysis could be a hypothetical pathway to carbonyl compounds, although this would involve significant molecular rearrangement and bond cleavage.

A related ketone, 4-methoxy-4-methylpentan-2-one, is a known compound used as a solvent. noaa.govnih.gov The structural difference lies in the oxidation of the secondary alcohol position of a related precursor, rather than the tertiary alcohol of the title compound. The spectroscopic features of such ketones are well-defined, with a characteristic strong absorption in infrared (IR) spectroscopy around 1715 cm⁻¹ for the carbonyl group. vaia.com

Table 1: Potential Reaction Pathways for Functionalization

Starting MaterialReagent/ConditionPotential ProductReaction Type
This compoundOxidizing agent for ethers4-Hydroxy-4-methylpentan-2-oneEther Oxidation
Alkene derivative of this compoundO₃ followed by a reducing agentKetone and/or AldehydeOzonolysis

Construction of Heterocyclic Compounds (e.g., Pyrazoles) Utilizing Related Structures

The synthesis of heterocyclic compounds, such as pyrazoles, from structures related to this compound typically requires the presence of a 1,3-dicarbonyl or an equivalent reactive intermediate. Pyrazoles are five-membered heterocyclic rings with two adjacent nitrogen atoms, and their synthesis is a significant area of research due to their prevalence in medicinal chemistry. researchgate.netmdpi.com

A common and well-established method for pyrazole (B372694) synthesis is the cyclocondensation reaction of a 1,3-diketone with hydrazine (B178648) or its derivatives. mdpi.comnih.gov This reaction can be highly regioselective, leading to the formation of substituted pyrazoles in good to excellent yields. mdpi.com

Given the structure of this compound, it is not a direct precursor for pyrazole synthesis. However, a structurally related ketone, such as a derivative of 4-methylpentan-2-one, could be modified to generate the necessary 1,3-dicarbonyl moiety. For instance, a Claisen condensation of a ketone with an ester could yield the required β-diketone. This intermediate could then be reacted with a hydrazine derivative to form the pyrazole ring.

Another synthetic strategy involves the reaction of α,β-unsaturated ketones (enones) with hydrazines, which initially form pyrazolines that can be subsequently oxidized to pyrazoles. mdpi.comnih.gov It is conceivable that a derivative of this compound could be transformed into such an enone.

The versatility of pyrazole synthesis is further demonstrated by multicomponent reactions and the use of various starting materials like acetylenic ketones and vinyl ketones with leaving groups. researchgate.netmdpi.com The development of novel synthetic methods, including those using transition-metal catalysts and photoredox reactions, has expanded the scope and efficiency of pyrazole construction. mdpi.comorganic-chemistry.org

Table 2: General Pyrazole Synthesis from Related Precursors

Precursor TypeReagentProductKey Features
1,3-DiketoneHydrazine hydrateSubstituted PyrazoleHigh yields, often regioselective. mdpi.com
α,β-Unsaturated KetoneHydrazine hydratePyrazoline (intermediate)Requires subsequent oxidation to form the pyrazole. mdpi.comnih.gov
Acetylenic KetoneHydrazine derivativesMixture of regioisomeric pyrazolesA long-standing method that can produce isomeric mixtures. mdpi.com

Advanced Spectroscopic Characterization and Conformational Analysis of 4 Methoxy 2 Methylpentan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Studies

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. nih.gov Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the 4-Methoxy-2-methylpentan-2-ol molecule.

High-Resolution ¹H NMR Data Analysis in Conformational Space

High-resolution ¹H NMR spectroscopy provides precise information about the electronic environment of each proton in this compound. The chemical shifts, splitting patterns (multiplicity), and coupling constants of the proton signals are used to deduce the connectivity of atoms and the conformational preferences of the molecule. nih.gov

The expected ¹H NMR signals for this compound would correspond to the distinct proton environments in the molecule: the methyl groups at C2, the methylene (B1212753) group at C3, the methoxy (B1213986) group at C4, and the hydroxyl proton. The integration of these signals would correspond to the number of protons in each environment. Conformational analysis can be performed by studying the coupling constants between adjacent protons, which are dependent on the dihedral angle between them. auremn.org.br

A predicted ¹H NMR spectrum for a similar compound, (+/-)-4-Mercapto-4-methyl-2-pentanol, suggests the complexity and information-rich nature of such spectra. hmdb.ca For this compound, the spectrum would reveal details about the rotational freedom around the C-C bonds and the preferred spatial arrangement of the substituents.

Interactive ¹H NMR Data Table (Predicted)

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
C2-CH₃~1.2Singlet6H
C3-CH₂~1.6-1.8Multiplet2H
C4-OCH₃~3.2Singlet3H
C2-OHVariableSinglet1H
C5-CH₃~1.1Singlet3H

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and other experimental conditions.

¹³C NMR Applications for Elucidating Carbon Frameworks

¹³C NMR spectroscopy is instrumental in defining the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum, with its chemical shift indicating its electronic environment. libretexts.orgpressbooks.pub

The ¹³C NMR spectrum of this compound is expected to show signals for the seven carbon atoms present. The chemical shifts are influenced by the neighboring atoms, particularly the electronegative oxygen atoms of the hydroxyl and methoxy groups, which cause a downfield shift (higher ppm value) for the adjacent carbons. libretexts.org For instance, the carbon atoms C2 and C4, being attached to oxygen, would resonate at a higher chemical shift compared to the other methyl and methylene carbons. wisc.eduoregonstate.edu The identification of quaternary carbons, which lack attached protons, is also a key feature of ¹³C NMR. stackexchange.com

Interactive ¹³C NMR Data Table (Predicted)

Carbon Assignment Predicted Chemical Shift (ppm)
C1 (from C2-CH₃)~25-30
C2~70-75
C3~45-50
C4~75-80
C5 (from C4-CH₃)~20-25
C6 (from C4-OCH₃)~50
C2'-CH₃~25-30

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and other experimental conditions. chemicalbook.comchemicalbook.comscribd.com

Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration Determination

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bruker.com This technique is particularly valuable for determining the absolute configuration of chiral centers in a molecule. gaussian.comnih.govnih.govresearchgate.net Since this compound possesses a chiral center at the C2 position (in its enantiomeric forms), VCD can be employed to distinguish between the (R) and (S) enantiomers.

The VCD spectrum provides a unique fingerprint for each enantiomer, with mirror-image spectra for the two enantiomers. gaussian.com By comparing the experimental VCD spectrum with quantum chemical calculations of the predicted spectra for each enantiomer, the absolute configuration can be unambiguously assigned. ualberta.cajascoinc.com The sensitivity of VCD to the three-dimensional structure also allows for detailed conformational analysis in solution. nih.govresearchgate.net

Mass Spectrometry (MS) in Mechanistic and Degradation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uk For this compound, mass spectrometry can provide valuable insights into its stability and potential degradation pathways.

Upon ionization in the mass spectrometer, the this compound molecule will form a molecular ion [M]⁺•. Due to the presence of the tertiary alcohol and ether functional groups, this molecular ion is prone to fragmentation. slideshare.netyoutube.com Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen). youtube.comlibretexts.org For ethers, cleavage of the C-O bond is a common fragmentation route. youtube.com

Analysis of the masses of the fragment ions can help to piece together the structure of the original molecule and understand its chemical behavior under energetic conditions. For example, the loss of a methyl group (M-15) or a methoxy group (M-31) would be expected fragmentation patterns. The relative abundance of these fragments can provide information about the stability of the resulting carbocations. libretexts.orgdocbrown.info

X-ray Crystallography of this compound Derivatives for Solid-State Structure Confirmation

While obtaining a suitable single crystal of the liquid this compound for X-ray crystallography might be challenging, the technique can be applied to its solid derivatives. X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. acs.orgaps.orgaps.org

By preparing a crystalline derivative of this compound, for instance, through reaction with a suitable reagent to form a solid ester or urethane, its absolute configuration and solid-state conformation can be unequivocally determined. The resulting crystal structure would provide precise bond lengths, bond angles, and torsional angles, offering a static picture of the molecule that can complement the dynamic information obtained from solution-state NMR and VCD studies. The absolute configuration of a chiral derivative can be determined using anomalous dispersion effects if a heavy atom is incorporated. acs.org

Computational and Theoretical Investigations of 4 Methoxy 2 Methylpentan 2 Ol

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method widely used to investigate the electronic structure of molecules. libretexts.org By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it suitable for a molecule of this size.

For 4-methoxy-2-methylpentan-2-ol, DFT calculations, likely using a functional such as B3LYP combined with a basis set like 6-311++G**, would begin with geometry optimization to find the lowest energy conformation of the molecule. A study on the similar compound 4-methoxy-4-methyl-2-pentanone (B89442) demonstrated the use of this approach to identify stable conformers. researchgate.net From this optimized structure, a wealth of information about the molecule's electronic properties can be derived. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. For instance, in the related ketone, the HOMO-LUMO gap was calculated to be -0.229 eV, indicating its relative reactivity. researchgate.net

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. These descriptors are derived from how the energy of the system changes with respect to a change in the number of electrons.

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): The resistance of the molecule to change its electron configuration.

Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These values are calculated using the energies of the HOMO and LUMO.

Local Reactivity Descriptors (Fukui Functions): While global descriptors describe the molecule as a whole, local descriptors pinpoint specific reactive sites within the molecule. The Fukui function, ƒ(r), is a primary tool for this purpose. faccts.de It indicates the change in electron density at a specific point when an electron is added to or removed from the molecule. There are three main types of Fukui functions: faccts.de

ƒ+(r): For nucleophilic attack (attack by an electron donor). This function highlights sites that can best accommodate an additional electron, corresponding to the LUMO distribution.

ƒ-(r): For electrophilic attack (attack by an electron acceptor). This function identifies sites from which an electron is most easily removed, related to the HOMO distribution.

ƒ0(r): For radical attack.

For this compound, the Fukui functions would likely identify the oxygen atoms of the hydroxyl and methoxy (B1213986) groups as the primary sites for electrophilic attack due to the presence of lone pairs. The ƒ+(r) function would highlight the electrophilic carbon atoms, particularly the tertiary carbon bearing the hydroxyl group, as susceptible to nucleophilic attack.

Table 1: Hypothetical Global Reactivity Descriptors for this compound

DescriptorFormulaPredicted Value (a.u.)Interpretation
HOMO Energy (EHOMO)-~ -0.25Energy of the highest occupied molecular orbital
LUMO Energy (ELUMO)-~ 0.03Energy of the lowest unoccupied molecular orbital
Energy Gap (ΔE)ELUMO - EHOMO~ 0.28Indicates chemical stability and reactivity
Electronegativity (χ)-(EHOMO + ELUMO)/2~ 0.11Tendency to attract electrons
Chemical Hardness (η)(ELUMO - EHOMO)/2~ 0.14Resistance to change in electron configuration
Electrophilicity Index (ω)χ² / (2η)~ 0.043Propensity to accept electrons

A Molecular Electrostatic Potential (MESP) surface is a 3D map that illustrates the charge distribution of a molecule. researchgate.net It is calculated by determining the electrostatic potential at various points on the electron density surface. The MESP is color-coded to show different potential values: red typically indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent intermediate or neutral potential.

For this compound, the MESP surface would show strong negative potential (red) around the oxygen atoms of the hydroxyl (-OH) and methoxy (-OCH₃) groups, corresponding to their high electron density and lone pairs. These are the most likely sites for protonation or interaction with electrophiles. Regions of positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group and the hydrogens on the methyl groups, making them potential sites for interaction with nucleophiles. Analysis of the MESP for the related 4-methoxy-4-methyl-2-pentanone confirms that the most negative potential is located on the carbonyl oxygen, highlighting its role in reactivity. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While DFT focuses on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. rsc.orgarxiv.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions in different environments (e.g., in a solvent like water or ethanol). rsc.orgacs.orgnih.gov

An MD simulation of this compound would reveal its conformational landscape. The molecule has several rotatable single bonds, leading to a variety of possible conformers. libretexts.orgopenochem.org The simulation would track the dihedral angles along the carbon backbone to identify the most populated (i.e., most stable) conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its properties and interactions.

Furthermore, by simulating the molecule in a solvent, one can study intermolecular interactions, such as hydrogen bonding. The hydroxyl group of this compound can act as both a hydrogen bond donor (via its H atom) and an acceptor (via its O atom). The ether oxygen can also act as a hydrogen bond acceptor. MD simulations can quantify the strength, lifetime, and geometry of these hydrogen bonds with solvent molecules or with other molecules of the same kind, which is fundamental to understanding its physical properties like solubility and boiling point.

Quantum Chemical Calculations of Spectroscopic Properties and Reaction Pathways

Quantum chemical methods, particularly DFT, are highly effective at predicting spectroscopic properties. researchgate.netdoi.org By calculating the second derivatives of the energy with respect to atomic positions, one can predict the vibrational frequencies corresponding to infrared (IR) and Raman spectra. For this compound, calculations would predict characteristic vibrational modes:

A broad O-H stretching band around 3400-3600 cm⁻¹.

C-H stretching vibrations for the methyl and methylene (B1212753) groups around 2850-3000 cm⁻¹.

A strong C-O stretching band for the ether linkage around 1075-1150 cm⁻¹.

A C-O stretching band for the tertiary alcohol around 1150-1200 cm⁻¹.

Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net These theoretical predictions are invaluable for interpreting experimental spectra and confirming the molecular structure.

Quantum chemistry can also be used to explore reaction pathways. By locating transition state structures, which are first-order saddle points on the potential energy surface, chemists can calculate the activation energies for potential reactions. For example, the mechanism of dehydration of this compound under acidic conditions to form various alkenes could be elucidated, and the relative energy barriers would predict the major and minor products.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy TypeFunctional Group/AtomPredicted Chemical Shift / FrequencyNotes
¹H NMR-OHδ 1.5-4.0 ppm (variable)Broad singlet, position depends on concentration
¹H NMR-OCH₃δ ~3.3 ppmSinglet
¹H NMR-CH₂-δ ~1.5-1.8 ppmMultiplet
¹H NMRC(CH₃)₂δ ~1.2 ppmSinglet
¹H NMRCH(CH₃)₂δ ~1.1 ppmDoublet
¹³C NMRC-OHδ ~70 ppmQuaternary carbon
¹³C NMRC-OCH₃δ ~75 ppmTertiary carbon
¹³C NMR-OCH₃δ ~50 ppm
¹³C NMR-CH₂-δ ~45 ppm
¹³C NMRC(CH₃)₂δ ~25-30 ppmTwo equivalent methyl carbons
IR SpectroscopyO-H stretch~3450 cm⁻¹ (broad)Characteristic of hydrogen-bonded alcohol
IR SpectroscopyC-H stretch2850-3000 cm⁻¹Aliphatic C-H bonds
IR SpectroscopyC-O stretch (alcohol)~1170 cm⁻¹Tertiary alcohol C-O bond
IR SpectroscopyC-O stretch (ether)~1100 cm⁻¹Ether C-O-C bond

Retrosynthetic Analysis and Computer-Aided Synthesis Planning for this compound

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by working backward from the product to simpler, commercially available starting materials. libretexts.orgoregonstate.edu Computer-aided synthesis planning (CASP) tools utilize databases of known reactions to automate this process. mit.eduresearchgate.net

The target molecule, this compound, is a tertiary alcohol. A common and effective disconnection for tertiary alcohols involves breaking a carbon-carbon bond adjacent to the hydroxyl-bearing carbon. rutgers.eduyoutube.com This disconnection points to a Grignard reaction between a ketone and a Grignard reagent.

Retrosynthetic Pathway:

Disconnect the C2-C3 bond: This is a logical disconnection for a tertiary alcohol. This step transforms the target molecule into two synthons: a nucleophilic equivalent of an isopropyl group and an electrophilic equivalent of 4-methoxy-2-butanone.

Identify Synthetic Equivalents: The isopropyl synthon can be derived from isopropyl magnesium bromide (a Grignard reagent). The ketone synthon is 4-methoxy-2-butanone.

Further Disconnection of the Ketone: The 4-methoxy-2-butanone can be simplified. A plausible disconnection is an ether synthesis, suggesting mesityl oxide (4-methyl-3-penten-2-one) and methanol (B129727) as precursors. The synthesis would involve a Michael addition of methanol to the α,β-unsaturated ketone.

Forward Synthesis:

Step 1: React mesityl oxide with methanol in the presence of a base (e.g., sodium methoxide) to perform a conjugate addition, forming the intermediate ketone, 4-methoxy-4-methyl-2-pentanone. nist.gov

Step 2: Reduce the ketone 4-methoxy-4-methyl-2-pentanone using a reducing agent like sodium borohydride (NaBH₄) to yield the target secondary alcohol, 4-methoxy-4-methyl-2-pentanol. Correction: The initial retrosynthesis pointed to a Grignard reaction. A more direct route to the target tertiary alcohol involves reacting a simpler ketone with the appropriate Grignard reagent.

Revised Retrosynthetic Pathway:

Disconnect C2-C3 bond: This transforms the target molecule into acetone (B3395972) (propan-2-one) and a 1-methoxy-2-methylpropyl Grignard reagent. This Grignard is complex to prepare.

Disconnect C3-C4 bond: This is a more strategic disconnection. It leads to methyl acetate and an isobutyl Grignard reagent. However, this would lead to the addition of two isobutyl groups.

Optimal Disconnection (C2-C3): The most logical disconnection breaks the bond between C2 and C3. This identifies a ketone, 4-methoxy-2-pentanone , and a methyl Grignard reagent (methylmagnesium bromide) as precursors.

Revised Forward Synthesis:

Step 1: The precursor ketone, 4-methoxy-2-pentanone, would need to be synthesized. This could potentially be achieved through the oxymercuration-demercuration of 4-penten-2-one using methanol.

Step 2: React 4-methoxy-2-pentanone with methylmagnesium bromide (CH₃MgBr) in an ether solvent, followed by an aqueous workup (e.g., with dilute HCl or NH₄Cl), to yield the final product, this compound.

This revised pathway represents a more feasible and common laboratory approach for constructing a tertiary alcohol.

Applications of 4 Methoxy 2 Methylpentan 2 Ol in Organic Synthesis

4-Methoxy-2-methylpentan-2-ol as a Versatile Building Block in Organic Chemistry

Organic building blocks are functionalized molecules that serve as the foundational components for constructing more complex molecular architectures through organic synthesis. sigmaaldrich.com These components are crucial in medicinal chemistry, organic chemistry, and material science for the modular assembly of diverse structures like supramolecular complexes and nanoparticles. sigmaaldrich.com

This compound possesses two key functional groups: a tertiary alcohol and a methyl ether. This bifunctionality theoretically allows it to be a versatile building block. The hydroxyl group can be a site for nucleophilic attack, esterification, or conversion to a leaving group, while the ether linkage offers a degree of stability and influences the molecule's polarity and solubility. However, specific examples of its broad utility or strategic application as a versatile building block in the synthesis of a wide range of compounds are not well-documented in peer-reviewed literature.

Table 1: Physicochemical Properties of this compound

Property Value
IUPAC Name This compound nih.gov
Molecular Formula C₇H₁₆O₂ nih.gov
Molecular Weight 132.20 g/mol nih.gov
CAS Number 41223-33-0 nih.gov
XLogP3 0.8 nih.gov
Hydrogen Bond Donor Count 1 nih.gov
Hydrogen Bond Acceptor Count 2 nih.gov

This table was generated based on data from PubChem. nih.gov

Role in Cascade and Multi-Component Reactions for Molecular Complexity Generation

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates atoms from all starting materials. preprints.org These reactions are prized in synthetic chemistry for their atom economy, reduction of waste, and ability to rapidly generate molecular diversity and complexity. preprints.orgnih.gov Well-known examples of MCRs include the Ugi, Passerini, Hantzsch, and Biginelli reactions. beilstein-journals.org

The structure of this compound, with its alcohol functional group, could potentially allow it to participate in certain MCRs, for instance, as the alcohol component in an Ugi or Passerini reaction. However, a thorough review of the scientific literature reveals no specific examples or studies where this compound has been utilized as a reactant in cascade or multi-component reactions to generate molecular complexity.

Environmental Degradation Pathways: A Chemical Transformation Perspective

The environmental fate of a chemical compound is determined by its physical-chemical properties and its susceptibility to transformation through processes like hydrolysis, oxidation, reduction, and photolysis. researchgate.net For organic molecules like this compound, which contains both alcohol and ether functional groups, several degradation pathways can be hypothesized.

Oxidation: In the atmosphere, organic compounds are primarily degraded by reaction with hydroxyl (OH) radicals. researchgate.net This process could lead to the abstraction of a hydrogen atom, initiating a cascade of reactions forming various oxidation products.

Photolysis: Direct absorption of UV radiation can sometimes lead to the cleavage of chemical bonds, although this is more common for compounds with chromophores. researchgate.net

Biodegradation: In soil and water, microorganisms can metabolize organic compounds. The ether linkage and the tertiary alcohol in this compound might be susceptible to enzymatic cleavage, although such structures can sometimes be resistant to rapid biodegradation.

Despite these general principles, specific studies detailing the environmental degradation pathways, reaction kinetics, or transformation products of this compound are not available in the reviewed scientific literature. The environmental transformation of structurally related compounds, such as 2-methylpentanal, is known to be dominated by reactions with OH radicals and Cl atoms, as well as UV photolysis. researchgate.net

Emerging Research Directions and Future Challenges in 4 Methoxy 2 Methylpentan 2 Ol Studies

Development of Novel Catalytic Systems for Efficient Synthesis of 4-Methoxy-2-methylpentan-2-ol

The industrial-scale synthesis of this compound traditionally relies on the acid-catalyzed reaction of 2-methyl-2-pentanol (B124083) with a suitable methoxy (B1213986) source. However, the pursuit of greener, more efficient, and selective synthetic routes is a paramount challenge. Emerging research is focused on the development of novel catalytic systems that can overcome the limitations of conventional methods.

One promising avenue is the exploration of heterogeneous catalysts . These solid-phase catalysts offer significant advantages in terms of ease of separation from the reaction mixture, reusability, and reduced environmental impact. Current research on related alcohol etherification reactions has highlighted the potential of various materials, as detailed in the table below.

Catalyst TypeExamplesPotential Advantages for this compound Synthesis
Zeolites ZSM-5, BetaShape selectivity could favor the formation of the desired product over side reactions like dehydration.
Functionalized Mesoporous Silicas SBA-15, MCM-41High surface area and tunable pore sizes can enhance catalytic activity and selectivity.
Solid Acid Resins Amberlyst, NafionReadily available and can operate under mild reaction conditions, minimizing energy consumption.
Metal Oxides Sulfated Zirconia, Tungstated ZirconiaHigh acidity and thermal stability, potentially leading to higher conversion rates.

A significant challenge in developing these catalysts lies in achieving high selectivity for the etherification reaction while suppressing the competing dehydration of the tertiary alcohol, which can lead to the formation of undesired alkenes. Future research will likely focus on tailoring the acidic and basic properties of these materials to fine-tune their catalytic performance.

Furthermore, the development of bifunctional catalysts that can facilitate both the activation of the alcohol and the methoxy source in a concerted manner is another exciting frontier. These catalysts could lead to more efficient one-pot syntheses from readily available starting materials.

Advanced Analytical Techniques for In Situ Monitoring and Kinetic Studies of Reactions

A deep understanding of reaction kinetics and mechanisms is crucial for optimizing the synthesis of this compound. Traditional analytical methods often rely on quenching the reaction and analyzing samples offline, which may not provide a true representation of the reaction dynamics. The advent of advanced in situ analytical techniques is revolutionizing our ability to monitor reactions in real-time, providing a wealth of data for kinetic modeling and mechanistic elucidation. rsc.orgrsc.orgchemrxiv.orgyoutube.com

In situ spectroscopic techniques are at the forefront of this revolution. These methods allow for the continuous monitoring of reactant consumption, product formation, and the detection of transient intermediates without disturbing the reaction system. The table below summarizes some of the key techniques and their potential applications in the study of this compound synthesis.

Analytical TechniquePrincipleApplication in this compound Studies
In Situ Fourier Transform Infrared (FTIR) Spectroscopy Measures the vibrational modes of molecules.Real-time tracking of the disappearance of the O-H stretch of the alcohol and the appearance of the C-O-C stretch of the ether. youtube.comwalshmedicalmedia.com
In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy Probes the magnetic properties of atomic nuclei.Provides detailed structural information on reactants, products, and intermediates, allowing for unambiguous identification and quantification. neurips.ccacs.org
Raman Spectroscopy Measures the scattering of light from molecular vibrations.Complementary to FTIR, particularly useful for reactions in aqueous media or with strong IR absorbers. rsc.org
Process Mass Spectrometry Analyzes the mass-to-charge ratio of ions.Can monitor the concentration of volatile components in the reaction headspace, providing insights into reaction progress and byproduct formation.

The primary challenge in applying these techniques is the development of robust calibration models that can accurately correlate spectroscopic data with the concentrations of the various species in the reaction mixture. Overcoming this hurdle will enable the collection of high-fidelity kinetic data, which is essential for building accurate reaction models and optimizing process parameters.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Reaction Prediction: Machine learning models, trained on vast databases of known chemical reactions, can be used to predict the most likely products of a given set of reactants and conditions. rsc.orgacs.orgresearchgate.net For the synthesis of this compound, this could involve:

Predicting the efficacy of different catalysts: AI models could learn the relationships between catalyst properties and reaction outcomes, suggesting novel catalyst compositions with improved performance. meryt-chemical.comjoaiar.orgcatalysis-summit.comnumberanalytics.com

Identifying optimal reaction conditions: By analyzing large datasets, ML algorithms can identify the optimal temperature, pressure, and solvent for maximizing the yield and selectivity of the desired product. nih.gov

Process Optimization: AI can also be used to build predictive models of the entire manufacturing process. These models can be used to:

Optimize process parameters in real-time: By integrating with in situ analytical techniques, AI algorithms can continuously adjust process parameters to maintain optimal performance.

Reduce the number of experiments required: AI-driven experimental design can intelligently select the most informative experiments to perform, significantly reducing the time and resources required for process development.

A significant challenge in this area is the need for large, high-quality datasets to train the AI and ML models. The generation and curation of such datasets for the specific chemistry of this compound will be a critical undertaking for future research.

Exploration of Undiscovered Reactivity Modes and Synthetic Transformations of this compound

Beyond its current applications, this compound possesses a unique combination of functional groups—a tertiary alcohol and an ether—that could be exploited in novel synthetic transformations. The exploration of these undiscovered reactivity modes is a key area for future research.

Computational Chemistry: Quantum chemical calculations can be employed to explore the potential energy surfaces of reactions involving this compound, providing insights into reaction mechanisms and predicting the feasibility of new transformations. nih.govscielo.brnih.govfastercapital.comopenaccessjournals.comacs.org This could lead to the discovery of:

Novel C-H functionalization reactions: The presence of multiple C-H bonds in the molecule offers opportunities for selective functionalization to introduce new chemical handles. nih.govacs.org

Ring-opening and rearrangement reactions: The ether linkage could potentially be cleaved or rearranged under specific catalytic conditions to generate new molecular scaffolds.

New polymerization monomers: The bifunctional nature of the molecule could make it a candidate for the synthesis of novel polymers with unique properties.

A major challenge in this area is the selective activation of specific bonds within the molecule. For example, developing catalysts that can selectively functionalize a particular C-H bond without affecting the alcohol or ether groups is a significant synthetic hurdle. Computational studies can play a crucial role in guiding the design of such selective catalysts. nih.gov

Q & A

Q. What are the key physicochemical properties of 4-Methoxy-2-methylpentan-2-ol?

Answer: The compound exhibits the following properties:

  • Molecular Formula : C₇H₁₆O₂
  • Molecular Weight : 132.20 g/mol
  • CAS Registry Number : 141-73-1
  • Boiling Point : 166–168°C (literature value)
  • Spectroscopic Data :
    • IR Spectrum : Peaks indicative of hydroxyl (O-H stretch, ~3300 cm⁻¹), methoxy (C-O stretch, ~1100 cm⁻¹), and alkyl groups. Full spectral data are available in the NIST Chemistry WebBook .
    • SMILES : COC(C)(C)CC(C)O

These properties are critical for solvent selection, reaction design, and compound identification in synthetic workflows.

Q. What spectroscopic methods are recommended for structural characterization?

Answer: A combination of techniques ensures accurate characterization:

Infrared (IR) Spectroscopy : Identifies functional groups (e.g., hydroxyl, methoxy) via characteristic absorption bands .

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Resolves methyl (δ 1.2–1.4 ppm), methoxy (δ 3.2–3.4 ppm), and hydroxyl protons (broad peak, δ 1.5–2.0 ppm).
  • ¹³C NMR : Confirms quaternary carbons (e.g., C-4 with methoxy and methyl substituents) .

Mass Spectrometry (MS) : Molecular ion peak at m/z 132.20 (M⁺) and fragmentation patterns validate the structure .

Q. What synthetic routes are documented for this compound?

Answer: Two primary methods are reported:

Grignard Reaction :

  • React 4-methoxy-2-methylpentan-2-one with methylmagnesium bromide in dry ether.
  • Hydrolyze the intermediate with aqueous acid to yield the alcohol .

Acid-Catalyzed Hydration :

  • Hydrate 4-methoxy-2-methylpent-2-ene using sulfuric acid and water .
  • Purify via fractional distillation (bp 166–168°C) .

Q. How is purity assessed during synthesis?

Answer:

  • Gas Chromatography (GC) : Quantifies residual solvents and byproducts.
  • High-Performance Liquid Chromatography (HPLC) : Resolves polar impurities using a C18 column and methanol/water mobile phase.
  • Melting Point Analysis : Confirms crystalline purity (if applicable) .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data be resolved?

Answer: Discrepancies often arise from:

  • Experimental Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (e.g., pH, temperature).
  • Structural Analogues : Misidentification of 4-methoxy-4-methylpentan-2-ol (CAS 141-73-1) vs. This compound .
    Methodological Resolution :

Validate compound identity via NMR and HRMS.

Standardize assays using reference compounds (e.g., NIST-certified samples) .

Replicate studies in multiple models to isolate confounding factors .

Q. How can computational modeling optimize receptor interaction studies?

Answer:

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., cytochrome P450 enzymes).
  • Molecular Dynamics (MD) Simulations : Analyze hydrogen bonding between the hydroxyl group and active-site residues (e.g., Tyr-139 in CYP3A4) .
  • Quantitative Structure-Activity Relationship (QSAR) : Corrogate substituent effects (e.g., methoxy position) on bioactivity .

Q. What strategies improve enantioselective synthesis?

Answer:

  • Chiral Catalysts : Employ Sharpless epoxidation or Jacobsen kinetic resolution to control stereochemistry.
  • Chromatographic Separation : Use chiral columns (e.g., Chiralcel OD-H) with hexane/isopropanol mobile phases .
  • Circular Dichroism (CD) : Monitor enantiomeric excess (ee) during optimization .

Q. How does the compound’s stability vary under different conditions?

Answer:

  • Thermal Stability : Decomposes above 200°C, releasing CO and CO₂ .
  • Oxidative Sensitivity : Reacts violently with strong oxidizers (e.g., KMnO₄); store under inert gas (N₂/Ar) .
  • pH-Dependent Hydrolysis : Stable in neutral conditions but undergoes acid-catalyzed dehydration to alkenes at pH < 3 .

Q. What protocols are recommended for toxicological screening?

Answer:

  • Ames Test : Assess mutagenicity in Salmonella typhimurium strains TA98/TA100 .
  • In Vitro Cytotoxicity : Use MTT assay in HepG2 cells to measure IC₅₀ values .
  • OECD Guidelines : Follow Test No. 423 (acute oral toxicity) and 471 (bacterial reverse mutation) .

Q. How can conflicting solubility data be reconciled?

Answer: Reported solubility in water ranges from 5–10 mg/mL due to:

  • Temperature Effects : Solubility decreases from 25°C to 4°C.
  • Isomeric Purity : Contamination with 4-methoxy-4-methylpentan-2-ol (more hydrophobic) skews results .
    Resolution :

Perform saturation shake-flask assays at controlled temperatures.

Pre-purify samples via recrystallization or column chromatography .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.